2-[(2-fluorophenyl)methylamino]acetic Acid
Overview
Description
2-[(2-fluorophenyl)methylamino]acetic Acid , also known by its IUPAC name (4-fluorophenyl)(methylamino)acetic acid , is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a white powder and is typically stored at room temperature . Although it is not intended for human or veterinary use, it finds relevance in research applications.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorobenzaldehyde and dimethylamine followed by subsequent acidification to yield the desired product. The synthetic route may vary depending on the specific research context, but this general approach is commonly employed .
Molecular Structure Analysis
The molecular structure of 2-[(2-fluorophenyl)methylamino]acetic Acid consists of a 4-fluorophenyl group attached to a methylamino group via an acetic acid linker. The fluorine atom contributes to its unique properties, affecting its reactivity and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. Its reactivity is influenced by the electron-withdrawing effect of the fluorine substituent. Researchers often explore its behavior in the presence of different reagents and catalysts .
Safety And Hazards
While this compound is not intended for human use, standard safety precautions should be followed during handling. It is essential to wear appropriate protective gear (gloves, goggles, lab coat) and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific safety information .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEGXQRJGUZMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407445 | |
Record name | 2-[(2-fluorophenyl)methylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzylamino)-acetic acid | |
CAS RN |
88720-49-4 | |
Record name | 2-[(2-fluorophenyl)methylamino]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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